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m-Carborane-1-carboxylic Acid

Cat. No.: B1145629
CAS No.: 18581-81-2
M. Wt: 188.24
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Description

Distinctive Structural and Electronic Features of m-Carborane (B99378) and its Isomers

ortho-Carborane (1,2-C₂B₁₀H₁₂): The carbon atoms are adjacent to each other. This arrangement results in a significant dipole moment and renders the cage carbon-hydrogen (C-H) bonds acidic. mdpi.com

meta-Carborane (1,7-C₂B₁₀H₁₂): The carbon atoms are separated by one boron atom. This isomer is more thermally stable than o-carborane (B102288) and possesses a lower dipole moment. researchgate.net The C-H bonds in m-carborane are less acidic compared to the ortho-isomer. mdpi.com

para-Carborane (1,12-C₂B₁₀H₁₂): The carbon atoms are located at opposite poles of the icosahedron, resulting in a nonpolar structure with zero dipole moment. researchgate.net It is the most thermally stable of the three isomers. researchgate.net

The reactivity of the B-H vertices also differs among the isomers. For instance, electrophilic substitution on the boron cage is influenced by the position of the carbon atoms. In m-carborane, the B(9) and B(10) positions are the most susceptible to electrophilic attack. mdpi.com These structural and electronic distinctions allow for regioselective functionalization, enabling the synthesis of tailored carborane derivatives for specific applications. nih.gov

Historical Context and Evolution of Research Trajectories for m-Carborane-1-carboxylic Acid

The field of carborane chemistry emerged in the early 1960s with the first reports on the synthesis of icosahedral carboranes. researchgate.netbritannica.com The development of methods to functionalize these clusters soon followed, opening avenues for creating a vast array of derivatives.

The synthesis of carborane carboxylic acids was a significant step, providing a versatile handle for further chemical modifications. For this compound, a common synthetic route involves the monolithiation of m-carborane followed by carboxylation with carbon dioxide (dry ice). mdpi.com

Initial research on this compound and its derivatives often focused on fundamental studies of their properties and reactivity. Over time, the research trajectory has expanded towards more applied areas. For example, esters derived from this compound have been investigated for their unique material properties. researchgate.net More recently, there has been growing interest in incorporating this compound into more complex molecular architectures, such as macromolecules and for the synthesis of advanced materials. mdpi.com The ability to use the carboxylic acid group for coupling reactions has made it a valuable building block in supramolecular chemistry and in the development of functional materials. rsc.orgresearchgate.net

Properties

CAS No.

18581-81-2

Molecular Formula

C₃H₁₂B₁₀O₂

Molecular Weight

188.24

Synonyms

1,7-Dicarbadodecaborane-1-carboxylic Acid;  1-Carboxy-m-carborane; 

Origin of Product

United States

Synthetic Methodologies for M Carborane 1 Carboxylic Acid and Its Precursors

Preparative Routes to the m-Carborane (B99378) Core

The most common isomer of dicarbadodecaborane, ortho-carborane (1,2-closo-C₂B₁₀H₁₂), serves as the principal starting material for the synthesis of meta-carborane (1,7-closo-C₂B₁₀H₁₂). The transformation is typically achieved through thermal isomerization, which rearranges the carbon atoms within the icosahedral cage.

The conversion of o-carborane (B102288) to m-carborane is an irreversible process that occurs at high temperatures, reflecting the greater thermodynamic stability of the m-isomer. This rearrangement is a cornerstone of carborane chemistry, providing efficient access to the 1,7-dicarba cage structure.

Historically, this isomerization was performed as a batch process in a sealed autoclave at temperatures between 470°C and 480°C for durations of 2 to 48 hours, yielding over 90% of the m-isomer. dtic.mil However, this method was slow and required heavy pressure equipment. dtic.mil A significant improvement was the development of a continuous vapor-phase isomerization process. In this method, o-carborane is vaporized and passed through a heated tube with an inert carrier gas, such as nitrogen, at atmospheric pressure. dtic.mil This approach accomplishes the isomerization rapidly and avoids the need for high-pressure apparatus. dtic.mil Optimal conversion to m-carborane, with yields up to 98%, has been achieved at a tube temperature of 600°C with short residence times. dtic.mil

The mechanism of this rearrangement is understood to proceed through a diamond-square-diamond (DSD) pathway, involving the sequential reorganization of boron and carbon atoms. The process can be performed in the gas phase or in solution at elevated temperatures, generally between 400°C and 600°C. dtic.miltandfonline.com

Table 1: Comparison of Thermal Isomerization Methods for m-Carborane Synthesis

Parameter Batch Process (Autoclave) Continuous Vapor-Phase Process
Temperature 470-480°C dtic.mil 600°C (optimal) dtic.mil
Pressure High (e.g., 200-300 psig) dtic.mil Atmospheric dtic.mil
Duration 2-48 hours dtic.mil 0.30-0.48 minutes (residence time) dtic.mil
Yield >90% dtic.mil Up to 98% dtic.mil
Equipment Heavy pressure equipment dtic.mil Heated tube, vaporizer dtic.mil

While thermal isomerization of o-carborane is the dominant route to m-carborane, direct synthesis methods, although less common, exist. These approaches typically involve the reaction of a decaborane (B607025) species with an alkyne. For instance, the synthesis of a substituted m-carborane, 1-butyl-1,7-dicarbadodecaborane, can be achieved through the reaction of decaborane with butylacetylene. ontosight.ai However, for the parent, unsubstituted m-carborane, the isomerization route remains the most practical and widely used synthetic strategy.

Carboxylation Techniques for C-Functionalization at the m-Carborane Cluster

Once the m-carborane core is obtained, the introduction of a carboxylic acid group at one of the cage carbon atoms (C-H vertices) is required. The C-H bonds of m-carborane are less acidic than those of o-carborane, which influences the conditions needed for functionalization.

The most prevalent and effective method for synthesizing m-carborane-1-carboxylic acid is a two-step sequence involving monolithiation followed by carboxylation. rsc.org This procedure leverages the acidity of the C-H protons on the carborane cage.

The first step is the deprotonation of one of the two equivalent C-H vertices of m-carborane using a strong organolithium base, typically n-butyllithium (n-BuLi). rsc.orgacs.org This reaction is carried out in an inert solvent, such as diethyl ether, under an inert atmosphere. The reaction of m-carborane with one equivalent of n-BuLi selectively generates the monolithiated intermediate, 1-lithio-1,7-dicarba-closo-dodecaborane. acs.org

In the second step, the resulting lithiated carborane is treated with an electrophile, in this case, carbon dioxide (CO₂), usually in the form of dry ice. rsc.orgacs.org The lithiated carbon atom acts as a nucleophile, attacking the carbon atom of CO₂. Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. rsc.orgkoreascience.kr This lithiation-carboxylation sequence is highly efficient, often providing the desired carboxylic acid in nearly quantitative yields. rsc.orgacs.org

Reaction Scheme: C₂B₁₀H₁₂ (m-carborane) + n-BuLi → Li[C₂B₁₀H₁₁] + C₄H₁₀ Li[C₂B₁₀H₁₁] + CO₂ → Li[HOOC-C₂B₁₀H₁₀] Li[HOOC-C₂B₁₀H₁₀] + H⁺ → HOOC-C₂B₁₀H₁₁ (this compound) + Li⁺

While the lithiation-carboxylation route is standard, other strategies can be employed. One alternative involves the preparation of m-carborane-1-carbonyl chloride, which can then be hydrolyzed to the corresponding carboxylic acid. evitachem.com Additionally, coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid, highlighting the versatility of the acid as a synthetic precursor. acs.org For instance, the coupling reagent COMU has been successfully used for synthesizing amides from this compound. acs.org

Synthesis of Key Intermediates for this compound Derivatization

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, such as esters and amides. A key step in many of these derivatizations is the conversion of the carboxylic acid into a more reactive intermediate, most commonly an acid chloride.

The synthesis of m-carborane-1-carbonyl chloride is typically achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. This intermediate is not always isolated and can be generated in situ before being reacted with a nucleophile, such as an alcohol to form an ester or an amine to form an amide. rsc.orgnih.gov The stability and reactivity of this acid chloride make it a crucial building block for creating complex molecules incorporating the m-carborane cage. rsc.org

Preparation of m-Carborane-1-carbonyl Chloride

The conversion of carborane carboxylic acids to their corresponding acid chlorides is a fundamental step in creating a variety of functionalized carborane derivatives. rsc.org While early methods utilized reagents like phosphorus pentachloride for the synthesis of o-carborane-1-carbonyl chloride, which could be isolated by distillation, other approaches have since been developed. rsc.org

One common method for preparing carborane acid chlorides involves the use of oxalyl chloride in conjunction with dimethylformamide. rsc.org This combination serves as an effective activating agent for the carboxylic acid. Another established technique is the treatment of the carboxylic acid with thionyl chloride. dtic.mil For instance, m-carborane-1,7-dicarboxylic acid can be converted to m-carborane-1,7-dicarbonyl dichloride by refluxing with thionyl chloride. dtic.milresearchgate.net This dichloride can then be reacted with various functionally substituted alcohols and phenols to produce a range of previously unknown esters. researchgate.net

Notably, the acid chloride of the monocarba-closo-dodecaborate anion, [1-(COCl)–CB₁₁H₁₁]⁻, demonstrates remarkable stability. rsc.org It can be prepared from the corresponding carboxylic acid and stored under ambient conditions for months without significant decomposition. rsc.org This stability makes it a versatile starting material for the synthesis of secondary and tertiary carborane amides under mild conditions. rsc.org

Starting MaterialReagent(s)ProductReference
o-Carborane-1-carboxylic acidPhosphorus pentachlorideo-Carborane-1-carbonyl chloride rsc.org
Carborane carboxylic acidsOxalyl chloride/DMFCarborane acid chlorides rsc.org
m-Carborane-1,7-dicarboxylic acidThionyl chloridem-Carborane-1,7-dicarbonyl dichloride dtic.milresearchgate.net
[1-(COOH)–CB₁₁H₁₁]⁻Oxalyl chloride/DMF[1-(COCl)–CB₁₁H₁₁]⁻ rsc.org

Generation of C-Isocyanates from this compound Derivatives

A general and efficient route to C-amino-C-carboxycarboranes proceeds through the formation of C-isocyanate intermediates from the corresponding C-monoacids. nih.gov This transformation is typically achieved via a Curtius rearrangement of a carborane-1-carbonyl azide (B81097). nih.gov

The process begins with the conversion of the carborane carboxylic acid to its acid chloride, which is then reacted with trimethylsilyl (B98337) azide in a solvent like refluxing toluene. nih.gov This in situ generation of the carborane-1-carbonyl azide is followed by rearrangement to the C-isocyanate. These isocyanates can often be isolated in high yield as stable, crystalline solids. nih.gov For example, 1-isocyanato-o-carborane can be distilled and obtained as a white solid. nih.gov

The reactivity of these isocyanates allows for their conversion into various other functional groups. For instance, reaction with an alcohol, such as tert-butyl alcohol, leads to the formation of a Boc-protected amine. nih.gov This method has been successfully applied to the synthesis of m-carborane and p-carborane (B1425697) Boc-protected amino acid derivatives with high yields (92% and 94%, respectively). nih.gov The isocyanate group's high electrophilicity is evident from its deshielded carbon signal in ¹³C NMR spectroscopy. nih.gov

Carborane IsomerIntermediateReagent for Isocyanate FormationSubsequent ReagentFinal Product TypeOverall YieldReference
o-Carboraneo-Carborane-1-carbonyl chlorideTrimethylsilyl azidetert-Butyl alcoholBoc-protected amino acid≥90% nih.gov
m-Carboranem-Carborane-1-carbonyl chlorideTrimethylsilyl azidetert-Butyl alcoholBoc-protected amino acid92% nih.gov
p-Carboranep-Carborane-1-carbonyl chlorideTrimethylsilyl azidetert-Butyl alcoholBoc-protected amino acid94% nih.gov

Regioselective Synthesis of B-Substituted this compound Precursors

The functionalization of boron (B) atoms on the carborane cage often suffers from a lack of regioselectivity due to the similar electronic environments of the B-H vertices. thieme.de However, the introduction of a directing group, such as a carboxyl group at a cage carbon, can facilitate regioselective B-H activation. thieme.de

One strategy for achieving regioselective B-substitution on the m-carborane cage involves electrophilic iodination. The reaction of m-carborane with iodine in a highly acidic medium (HNO₃:H₂SO₄) leads to the formation of 9,10-diiodo-1,7-closo-C₂B₁₀H₁₀ in high yield (87%). mdpi.com This di-iodinated precursor is a versatile starting material for introducing various organic branches at the B(9) and B(10) positions through cross-coupling reactions. mdpi.com For example, a Kumada cross-coupling reaction with a Grignard reagent in the presence of palladium and copper catalysts can be used to form B-C bonds. mdpi.com

Transition metal-catalyzed B-H activation is another powerful tool for regioselective functionalization. acs.org Iridium-mediated reactions of carborane dicarboxylates have been shown to lead to regioselective B-H activation at ambient temperature. acs.org For m-carborane dicarboxylate, this results in activation at the B(2) and B(10) positions. acs.org Similarly, palladium-catalyzed reactions can achieve regioselective B-H functionalization. thieme.de The presence of a carboxyl group at a carbon atom can direct the catalyst to specific B-H bonds, enabling the synthesis of a variety of B-substituted carborane derivatives that are otherwise difficult to access. thieme.de

m-Carborane DerivativeReaction TypeReagentsPosition(s) of SubstitutionProduct TypeReference
m-CarboraneElectrophilic IodinationIodine, HNO₃:H₂SO₄B(9), B(10)9,10-Diiodo-m-carborane mdpi.com
9,10-Diiodo-m-carboraneKumada Cross-CouplingGrignard reagent, Pd(II)/Cu(I) catalystsB(9), B(10)9,10-Dialkyl/aryl-m-carborane mdpi.com
m-Carborane dicarboxylateIridium-mediated B-H activation[Cp*IrCl₂]₂, silver saltB(2), B(10)Iridium metallacycle acs.org

Derivatization and Functionalization Chemistry of M Carborane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of m-carborane-1-carboxylic acid is a versatile handle for a variety of chemical transformations, including esterification, amidation, reduction, and other nucleophilic substitution reactions. These reactions are fundamental in creating carborane-based organic hybrid molecules.

Esterification Reactions and Associated Methodologies

Esterification of this compound provides a straightforward route to a diverse range of ester derivatives. One common method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, treatment with reagents like oxalyl chloride or phosphorus pentachloride generates the corresponding m-carborane-1-carbonyl chloride. rsc.orgnih.gov This intermediate is often not isolated but is reacted in situ with various alcohols to yield the desired esters. rsc.org

A direct esterification approach has also been demonstrated. For example, heating a solution of the anionic form of the acid chloride of a related monocarba-closo-dodecaborate in methanol (B129727) at 50°C for 5 hours resulted in the formation of the corresponding methyl ester in a 91% yield. rsc.orgnih.gov This suggests that under more forcing conditions, direct esterification can be an effective strategy. nih.gov The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is another effective method for producing esters from carborane carboxylic acids. mdpi.com

Table 1: Selected Esterification Reactions of this compound Derivatives
ReactantReagents and ConditionsProductYieldReference
[1-(COCl)–CB11H11]-Methanol, 50°C, 5 h[1-(COOCH3)–CB11H11]-91% rsc.orgnih.gov
9,10-(HO(CH2)3)2-m-carboraneBenzoic acid, DCC, DMAP9,10-(C6H5COO(CH2)3)2-m-carborane90% mdpi.com

Amidation Reactions and Corresponding Reaction Conditions

Amidation reactions of this compound are crucial for synthesizing carborane-containing peptides and other biologically relevant molecules. A highly efficient method involves the in-situ formation of the acid chloride, followed by reaction with a primary or secondary amine. rsc.orgnih.gov Typically, a reagent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is used to generate the acid chloride. rsc.orgnih.gov The subsequent addition of an amine, often with a base such as triethylamine (B128534) to neutralize the HCl byproduct, leads to the formation of the corresponding amide. rsc.orgnih.gov These reactions are often rapid, occurring within minutes at room temperature, and produce amides in moderate to high yields. rsc.orgnih.gov

A variety of amines, including primary, secondary, and anilines, have been successfully coupled with carborane carboxylic acids using this methodology. rsc.org Another robust protocol utilizes the coupling reagent (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) for the direct formation of amide bonds. acs.org

Table 2: Examples of Amidation Reactions
Carborane DerivativeAmineCoupling ConditionsYieldReference
[1-(COCl)–CB11H11]-Primary unbranched aminesCH2Cl2, 25°C, 20 min, Et3N46-91% rsc.orgnih.gov
[1-(COCl)–CB11H11]-Sterically hindered amines (isopropyl, cyclohexyl, t-butyl)CH2Cl2, 25°C, 20 min, Et3N84-92% rsc.org
[1-(COCl)–CB11H11]-AnilinesCH2Cl2, 25°C, 20 min, Et3N84-92% rsc.org
This compoundVarious aminesCOMU coupling reagentNot Specified acs.org

Reduction of the Carboxylic Acid Group to Hydroxyl and Amino Derivatives

The reduction of the carboxylic acid functionality provides access to important derivatives such as carboranyl alcohols and amines. While direct reduction of the carboxylic acid can be challenging, a common strategy involves the reduction of its derivatives, like amides. For instance, carborane amides can be cleanly reduced to their corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄). rsc.orgnih.gov

The synthesis of amino derivatives can also be achieved through a Curtius rearrangement of a carborane-1-carbonyl azide (B81097), which is generated from the corresponding acid chloride. nih.gov This rearrangement produces a highly electrophilic isocyanate intermediate that can be trapped with an alcohol, such as tert-butyl alcohol, to form a Boc-protected amine. nih.gov Subsequent deprotection yields the desired C-amino carborane. nih.gov

Other Nucleophilic Substitution Reactions at the Carbonyl Center

The conversion of this compound to its acid chloride is a key transformation that opens the door to a variety of other nucleophilic substitution reactions. rsc.orgnih.gov The m-carborane-1-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles beyond alcohols and amines. This reactivity allows for the synthesis of a broad spectrum of carborane derivatives. For example, the reaction of the acid chloride with trimethylsilyl (B98337) azide leads to the formation of the corresponding carbonyl azide, which is a precursor for the Curtius rearrangement. nih.gov

Functionalization of the m-Carborane (B99378) Cage

Beyond the reactivity of the carboxylic acid group, the carborane cage itself can be functionalized, offering another dimension for creating complex molecular architectures.

C-H Vertex Functionalization Strategies

The carbon-hydrogen (C-H) vertices of the carborane cage are acidic and can be deprotonated using a strong base, such as n-butyllithium, to form a carboranyl anion. nih.gov This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the carbon vertex. nih.gov This method is a cornerstone of carborane chemistry, enabling the synthesis of C-substituted derivatives. nih.gov For instance, after converting the carboxylic acid of a carborane to a Boc-protected amine, the remaining C-H vertex can be lithiated and then carboxylated by quenching with carbon dioxide. nih.gov

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-vertex functionalization, particularly for installing aryl and heteroaryl groups. nih.gov While these methods often require stoichiometric or catalytic amounts of transition metals, they provide access to previously inaccessible carborane derivatives. nih.gov

Reactivity Profiles of C-H Bonds in this compound

The C-H bonds in m-carborane are generally less acidic compared to their ortho-isomer counterparts. mdpi.com The presence of the carboxylic acid group at one of the carbon atoms (C1) further influences the reactivity of the remaining C-H bond (at C7). This acidity allows for selective deprotonation with strong bases like organolithium reagents, creating a nucleophilic carbon center that can react with various electrophiles. mdpi.com This selective functionalization at the carbon vertices is a foundational aspect of carborane chemistry. bohrium.com

Directed C-H Activation Methodologies

While direct deprotonation is a primary method for C-H functionalization, transition metal-catalyzed C-H activation has emerged as a powerful tool for more complex transformations. Although much of the research has focused on ortho-carboranes, the principles can be extended to the meta-isomer. In many instances, a directing group is employed to guide the metal catalyst to a specific C-H or B-H bond. rsc.orgnih.gov For this compound, the carboxylic acid group itself can potentially act as a directing group, although this is more commonly observed in B-H activation. researchgate.net

B-H Vertex Functionalization Strategies

The ten boron vertices of the m-carborane cage offer numerous sites for functionalization. The reactivity of these B-H bonds is distinct from the C-H bonds and is influenced by the electron density distribution across the cage. acs.org

Electrophilic Substitution at Boron Atoms

Electrophilic substitution is a traditional method for modifying the boron vertices of carboranes. rsc.orgnih.gov The electron density at the B-H vertices of m-carborane follows the trend B(9,10) > B(5,12) > B(4,6,8,11) > B(2,3), making the B(9) and B(10) positions the most susceptible to electrophilic attack. mdpi.com Reactions with electrophiles like halogens (e.g., I₂) in the presence of a Lewis acid catalyst can lead to the selective halogenation of these positions. mdpi.com These halogenated intermediates are then valuable precursors for further functionalization through cross-coupling reactions. mdpi.com

Transition Metal-Catalyzed B-H Functionalization

In recent years, transition metal catalysis has become a cornerstone for the selective and efficient functionalization of B-H bonds in carboranes, offering a level of control that is difficult to achieve with classical methods. researchgate.net

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming B-C bonds. mdpi.com Typically, this involves the reaction of a B-halogenated carborane with an organometallic reagent, such as a Grignard reagent, in the presence of a palladium catalyst. mdpi.com For instance, 9,10-diiodo-m-carborane can undergo a Kumada-type cross-coupling reaction with Grignard reagents to introduce organic moieties at the B(9) and B(10) vertices. mdpi.com This methodology has been expanded to include a variety of coupling partners. rsc.orgnih.gov Research has also demonstrated the penta-arylation of monocarborane-1-carboxylic acid with aryl halides under palladium catalysis. rsc.org

Table 1: Examples of Palladium-Catalyzed B-H Functionalization

SubstrateCoupling PartnerCatalyst SystemProductYieldReference
This compoundAryl halidesPd catalystPenta-arylated carborane- rsc.org
9,10-Diiodo-m-carboraneCH₂=CHCH₂MgCl[PdCl₂(PPh₃)₂]/CuI9,10-(CH₂=CHCH₂)₂-1,7-closo-C₂B₁₀H₁₀95% mdpi.com
Monocarborane anionsAlkenesPd catalystPenta-alkenylated boron clusters53-86% rsc.org

Iridium catalysts have shown remarkable activity and selectivity in the functionalization of carborane B-H bonds. A notable transformation is the iridium-catalyzed B-H alkenylation coupled with protodecarboxylation. In the case of o-carborane-1-carboxylic acid, the carboxylic acid group acts as a traceless directing group, guiding the iridium catalyst to the B(4) position for alkenylation, after which the carboxyl group is removed. nih.govrsc.org This one-pot process allows for the regioselective synthesis of B-alkenylated carboranes. nih.gov The reaction is believed to proceed through a sequence of B-H activation, alkyne insertion, protonation, and decarboxylation. nih.gov While this has been extensively studied for the ortho-isomer, the principles are relevant to the functionalization of m-carborane derivatives.

Hydroboration and Hydrohalogenation Approaches

The modification of this compound through hydroboration and hydrohalogenation techniques primarily targets two distinct reactive domains: the exocyclic carboxylic acid function and the endocyclic B-H vertices of the carborane cage. These approaches allow for the introduction of new functional groups and the tuning of the molecule's electronic and steric properties.

Hydroboration

The hydroboration of this compound focuses on the reduction of the carboxyl group. Reagents capable of reducing carboxylic acids to primary alcohols are employed for this transformation. One such effective reagent is sodium aminodiboranate (NaNH₂(BH₃)₂), noted for its stability, ease of handling, and selective reducing capability, which is intermediate between sodium borohydride (B1222165) and lithium aluminum hydride. organic-chemistry.org

The reaction proceeds by converting the carboxylic acid on the C1 vertex into a 1-hydroxymethyl group. This process transforms the initial acid into a primary alcohol, m-carborane-1-methanol, providing a versatile hydroxyl handle for further derivatization, such as esterification or etherification. The general mechanism for carboxylic acid reduction by borane (B79455) complexes involves the formation of a boron anhydride (B1165640) intermediate, which is subsequently reduced by hydride transfer. organic-chemistry.orgyoutube.com This method is highly efficient and tolerates a wide range of other functional groups, making it a valuable tool in the synthetic chemistry of carboranes. organic-chemistry.org

Hydrohalogenation

In the context of this compound, "hydrohalogenation" typically refers to the electrophilic halogenation of the B-H vertices on the carborane cage rather than addition to the carboxyl group. The boron atoms of the m-carborane cage, particularly at the 9 and 10 positions, are susceptible to electrophilic substitution due to their higher electron density compared to other boron vertices. mdpi.com

This derivatization can be achieved using halogens (e.g., Cl₂, Br₂, I₂) in the presence of a Lewis or Brønsted acid catalyst. For instance, the reaction of m-carborane derivatives with iodine can be conducted in an acidic solution to yield B-iodinated products. mdpi.com The resulting B-halogenated m-carborane-1-carboxylic acids are crucial intermediates. The carbon-halogen bonds on the boron cage can be subsequently functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce carbon-based substituents. mdpi.com This two-step process of halogenation followed by cross-coupling is a cornerstone for creating complex, multi-substituted carborane structures. nih.govrsc.org

Multi-site Functionalization and Orthogonal Reactivity of this compound

The unique electronic structure of the m-carborane cage provides distinct opportunities for multi-site functionalization. A key feature of carborane chemistry is the orthogonal reactivity of its carbon and boron vertices. cicbiomagune.es The C-H bonds are weakly acidic, while the B-H bonds possess hydridic character. mdpi.comcicbiomagune.es This difference allows for selective chemical transformations at either the carbon or boron atoms. In this compound, one carbon vertex is already functionalized. The remaining C7-H vertex and the ten B-H vertices are available for further derivatization, enabling the synthesis of highly complex and tailored molecular architectures.

The reactivity of the B-H vertices in m-carborane varies with their position, following the general trend: B(9,10) > B(5,12) > B(4,6,8,11) > B(2,3). mdpi.comacs.org The B(9) and B(10) positions are the most electron-rich and are thus the most susceptible to electrophilic attack. mdpi.com In contrast, the C-H vertices can be deprotonated with a strong base to form a carboranyl anion, which can then react with an electrophile. mdpi.com This inherent orthogonality is the foundation for both simultaneous and sequential functionalization strategies.

Simultaneous Derivatization at Carbon and Boron Vertices

Simultaneous or one-pot derivatization of this compound at both carbon and boron sites leverages the orthogonal reactivity of these vertices. While challenging, this approach is highly efficient for building molecular complexity. It involves selecting reaction conditions that promote concurrent or sequential one-pot reactions at the different sites without mutual interference.

For example, a bifunctional carborane can be synthesized where one functional group is attached to a carbon atom and another to a boron atom. escholarship.org A theoretical one-pot reaction could involve the deprotonation of the remaining C-H vertex (C7) with an organolithium reagent, followed by quenching with an electrophile, while also including an electrophilic reagent (like a halogen) that targets the electron-rich B(9) and B(10) positions. The development of such protocols for m-carborane is less advanced compared to its ortho-isomer but represents an active area of research. mdpi.com The synthesis of derivatives functionalized at both B(9) and B(10) synchronously has been described, and combining this with C-H functionalization in a single process is a logical extension for creating multi-substituted scaffolds. mdpi.com

Sequential Functionalization Strategies

Sequential functionalization offers a more controlled, stepwise approach to synthesizing complex m-carborane derivatives. This method involves the protection or reaction of one type of vertex, followed by the derivatization of another.

A common strategy begins with the selective halogenation of the most reactive boron vertices (B(9) and B(10)). mdpi.com The resulting B-halogenated this compound can then undergo further reactions. The carboxylic acid group can be converted into an ester or an amide, and the B-X bond can be used in transition-metal-catalyzed cross-coupling reactions to introduce organic moieties. mdpi.comresearchgate.net

Conversely, the carboxylic acid can be modified first. For instance, its conversion to an amide can introduce a directing group for subsequent B-H activation. rsc.org While studied in anionic carboranes, this principle can be applied to neutral systems to achieve regioselective functionalization at specific boron atoms proximal to the C1-substituent.

More advanced sequential methods include a "cage-walking" strategy, where a transition metal catalyst, once coordinated to the carborane, migrates from one boron vertex to another. acs.org This process allows for the introduction of functional groups at positions that are not the most electronically reactive and are therefore difficult to access through conventional electrophilic substitution. acs.org Palladium-catalyzed sequential difunctionalization, demonstrated effectively for o-carborane (B102288), serves as a model for developing similar sophisticated strategies for the m-carborane isomer, enabling the precise construction of 3,4-bifunctionalized carboranes in a one-pot, sequential manner. sioc-journal.cn

Data Tables

Table 1: Summary of Functionalization Approaches for this compound

SectionReaction TypeReagent ExampleTarget SiteResulting Functional Group
3.2.2.3HydroborationNaNH₂(BH₃)₂C1-COOH1-Hydroxymethyl (-CH₂OH)
3.2.2.3HydrohalogenationI₂ / H⁺B(9,10)-HB-Iodo (-I)
3.3.1C/B DerivatizationBase/Electrophile & HalogenC7-H & B(9,10)-HC7-R & B-X
3.3.2Sequential (B then C)1. Halogenation 2. CouplingB(9,10)-HB-Aryl/Alkyl
3.3.2Sequential (C then B)1. Amidation 2. B-H ActivationC1-COOH & B-HC1-Amide & B-Functionalization
3.3.2Cage-WalkingPd or Ru CatalystB-H verticesRegioselective B-Functionalization

Advanced Spectroscopic and Computational Analysis of M Carborane 1 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization.nih.govtcu.edusemanticscholar.orgiaea.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and electronic characterization of m-carborane-1-carboxylic acid and its derivatives. nih.govtcu.edusemanticscholar.orgiaea.org It provides detailed information about the chemical environment of the carbon, boron, and hydrogen atoms within the molecule.

1H, 11B, and 13C NMR Spectral Analysis of Chemical Shifts and Coupling Patterns.nih.govtcu.edusemanticscholar.org

The 1H, 11B, and 13C NMR spectra of this compound and its derivatives exhibit characteristic chemical shifts and coupling patterns that are instrumental in their structural elucidation.

1H NMR: The 1H NMR spectrum of this compound shows a broad signal for the B-H protons, typically observed between 1.35 and 3.50 ppm. nih.gov The proton of the carboxylic acid group (COOH) appears as a singlet at a much lower field, around 11.10 ppm. nih.gov The carborane C-H proton resonates at approximately 4.03 ppm. nih.gov In derivatives, the chemical shifts of the protons on the substituent will also be present.

11B NMR: The 11B{1H} NMR spectrum of the parent m-carborane (B99378) displays four signals with a 2:2:4:2 intensity ratio from low to high field, corresponding to the different boron environments in the icosahedral cage. mdpi.com For m-carborane derivatives, the substitution pattern significantly influences the 11B chemical shifts. For instance, in 9,10-disubstituted m-carboranes, the resonances of the substituted boron atoms (B9, B10) experience a downfield shift of about +11 ppm. mdpi.com The 11B{1H} NMR spectrum of the [1-(COOH)–CB11H11]− anion can be clearly distinguished from its acid chloride derivative based on the chemical shifts of the B12 and B2–6/7–11 positions. nih.govrsc.org

13C NMR: The 13C NMR spectrum of o-carborane-1-carboxylic acid shows a signal for the carborane CH carbon at 56.71 ppm and the carboxylated carborane carbon (C-COOH) at 67.57 ppm. nih.gov The carboxylic acid carbon (COOH) resonates at 166.90 ppm. nih.gov Similar trends are expected for the m-isomer, although specific values may differ due to the different electronic environment.

NucleusChemical Shift (ppm)Assignment
1H1.35-3.50B-H
4.03Carborane C-H
11.10COOH
11B-5.6, -9.5, -12.0, -15.4Parent m-carborane
13C56.71Carborane CH (o-isomer)
67.57Carborane C-COOH (o-isomer)
166.90COOH (o-isomer)

Elucidation of Electronic Effects and Charge Distribution via NMR Parameters.semanticscholar.orgiaea.orgguidechem.com

NMR parameters, particularly chemical shifts, provide significant insights into the electronic effects and charge distribution within the m-carborane cage. The electron-withdrawing nature of the carboxylic acid group influences the electron density of the carborane cluster. escholarship.org

The 11B NMR chemical shifts are sensitive to the electron density around the boron atoms. mdpi.com Substituents on the carborane cage cause noticeable changes in these shifts. For example, the downfield shift observed for B(9,10) in substituted m-carboranes indicates a decrease in electron density at these positions. mdpi.com This transmission of electronic effects through the cage is a key feature of carborane chemistry. vanderbilt.edu

Furthermore, the acidity of the carboxylic acid, as determined by pKa values, can be correlated with the electronic effects of the carborane cage. vanderbilt.edu The pKa value of this compound provides a quantitative measure of the electron-withdrawing strength of the m-carboranyl group. escholarship.orgescholarship.org The chemical shift of the thiol group in mercapto-m-carborane derivatives is also influenced by the electronic character of the cage, with electron-donating boron vertices leading to upfield shifts. escholarship.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.nih.gov

Infrared (IR) and Raman spectroscopy are valuable techniques for analyzing the vibrational modes of this compound. nih.gov

IR Spectroscopy: The IR spectrum of o-carborane-1-carboxylic acid shows a characteristic broad band for the O-H stretch of the carboxylic acid between 3100 and 3400 cm-1. nih.gov The B-H stretching vibration appears as a strong band around 2588 cm-1, a hallmark of carboranes. nih.govresearchgate.net The C=O stretching frequency of the carboxylic acid is observed at approximately 1723.8 cm-1. nih.gov The carborane C-H stretch is also visible at 3080 cm-1. nih.gov These characteristic frequencies are expected to be similar for the m-isomer.

Vibrational ModeFrequency (cm-1)
O-H stretch (broad)3100-3400
C-H stretch (carborane)3080
B-H stretch2588
C=O stretch1723.8

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Studies on carboxylic acids have shown that the carbonyl (C=O) frequency is sensitive to polymerization, with a lower frequency observed for associated molecules. ias.ac.in This technique can be used to study intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Structural Confirmation and Mechanistic Insights.nih.govtcu.edu

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and structure of this compound and its derivatives. nih.govtcu.edu The technique provides information on the isotopic distribution, which is characteristic of boron-containing compounds due to the natural abundance of 10B and 11B isotopes.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of carborane derivatives. nih.govrsc.org For instance, the formation of the acid chloride from this compound can be monitored by ESI-MS. nih.gov The mass spectrum will show the characteristic isotopic pattern of the molecular ion, confirming the presence of the ten boron atoms. Fragmentation patterns can also provide mechanistic insights into reactions involving these compounds.

X-ray Crystallography and Solid-State Structural Elucidation.tcu.edusemanticscholar.org

X-ray crystallography provides definitive information about the three-dimensional structure of this compound and its derivatives in the solid state. tcu.edusemanticscholar.org

The icosahedral structure of the carborane cage is a key feature. In derivatives, the geometry of the substituent and its orientation relative to the cage can be precisely determined. For example, in amide derivatives of a related carborane carboxylic acid, X-ray crystallography has revealed details about bond lengths and angles within the amide group, confirming its planarity. rsc.org

Crystal Packing Analysis and Intermolecular Interactions (e.g., Dihydrogen Bonds, Hydrogen Bonding Networks).semanticscholar.org

The analysis of crystal packing reveals the nature and extent of intermolecular interactions, which govern the solid-state properties of the material. mdpi.com In the case of this compound and its derivatives, hydrogen bonding is a dominant interaction. escholarship.org

Applications of M Carborane 1 Carboxylic Acid in Advanced Chemical Science and Materials

Catalysis and Directing Group Chemistry

The carboxylic acid moiety of m-carborane-1-carboxylic acid provides a reactive handle for orchestrating highly specific chemical transformations. It can act as a temporary directing group to guide metal catalysts to specific C-H or B-H bonds within the carborane cage or be removed in decarboxylative coupling reactions to forge new chemical bonds.

Role as a Traceless Directing Group in C-H and B-H Functionalization

A significant challenge in synthetic chemistry is the selective functionalization of specific C–H bonds, given their ubiquity in organic molecules. rsc.org One effective strategy involves the use of a directing group that positions a catalyst near a target bond. nih.gov Carboxylic acids have proven to be particularly advantageous as "traceless" directing groups because they can be easily removed after guiding the desired functionalization. rsc.orgresearchgate.net

In the context of carborane chemistry, the carboxyl group of this compound has been effectively utilized to direct the functionalization of the carborane cage's own B-H bonds. An iridium-catalyzed, carboxylate-directed B-H alkenylation followed by a protodecarboxylation sequence has been demonstrated. researchgate.net In this process, the carboxylate coordinates to the metal center, directing it to activate a specific B-H bond on the cage, leading to the formation of a new carbon-boron bond. The directing carboxyl group is subsequently cleaved, leaving only the newly functionalized carborane. This traceless approach provides a powerful method for regioselective modification of the carborane cluster. researchgate.net While detailed for other isomers, similar palladium-catalyzed reactions using a carboxylic acid directing group have achieved the dialkenylation of cage B(4,5)-H bonds in o-carboranes, highlighting the utility of this strategy in carborane chemistry. acs.org

Decarboxylative Coupling Reactions and Mechanistic Considerations

Transition metal-catalyzed decarboxylative coupling reactions have emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. rsc.org These reactions offer an alternative to traditional cross-coupling methods that often require pre-formed organometallic reagents. rsc.org The core principle involves the cleavage of a C-C bond to the carboxylate group and its replacement with a new bond, releasing carbon dioxide as the only byproduct. rsc.org

The this compound molecule is a suitable substrate for such transformations. The bond between the carborane cage and the carboxylic acid group can be cleaved, and the resulting carboranyl unit can be coupled with various partners. These reactions are often catalyzed by transition metals like palladium. researchgate.net The general mechanism for decarboxylative cross-coupling often involves the formation of a metal-carboxylate species. Subsequent decarboxylation generates an organometallic intermediate (e.g., a carboranyl-metal species), which can then participate in catalytic cycles, such as those involving reductive elimination, to form the final coupled product. princeton.edu The development of these reactions provides a versatile route to create complex carborane-containing molecules from a stable and accessible precursor. rsc.orgrsc.org

Ligand Design in Organometallic Catalysis

The design of ligands is crucial in organometallic chemistry as they modify the properties of metal complexes, influencing their reactivity and catalytic activity. wiley.com Carboranes have been recognized for their utility in ligand design due to their unique structural and electronic properties, including their three-dimensional structure and exceptional stability. nih.gov

This compound and its derivatives serve as valuable platforms for creating novel ligands. The carboxylic acid can be converted into other functional groups, such as amides, which can then act as coordinating sites for metal ions. nih.gov For instance, the corresponding acid chloride can be prepared and subsequently reacted with various amines to produce a range of carborane amides. nih.gov These amides can then serve as directing groups for B–H activation or as part of a larger ligand framework. The bulky and electron-donating nature of the carborane cage can impart specific steric and electronic effects on a metal center, influencing the outcome of catalytic reactions. researchgate.net This allows for the fine-tuning of catalysts for specific applications in synthesis and materials science. wiley.comnih.gov

Polymer Chemistry and Advanced Materials Science

The incorporation of carborane cages into polymers can dramatically enhance their properties, imparting superior thermal and oxidative stability, and introducing novel electronic or hydrophobic characteristics. nih.govacs.org this compound and its derivatives are key monomers in the synthesis of these advanced materials.

Incorporation of this compound Derivatives into Polymer Backbones for Functional Materials

Derivatives of this compound, particularly dicarboxylic acids, are used as monomers in step-growth polymerizations to create polymers with the carborane cage integrated into the main chain. nih.govacs.org This approach has been used to synthesize high-performance polymers such as poly-ether-ketones (PEK) and poly-ether-ether-ketones (PEEK). researchgate.net In these materials, the rigid and stable carborane units are linked with aromatic spacers through ether and ketone functionalities.

The inclusion of carborane cages in the polymer backbone leads to materials with exceptional thermal stability. researchgate.net Upon heating to high temperatures, these polymers can form a protective boron oxide, boron carbide, or boron silicate (B1173343) layer, which enhances their resistance to thermo-oxidative degradation. nih.gov This property makes them suitable for applications in harsh environments. researchgate.net Furthermore, the unique structure of carboranes can be used to tune the optoelectronic and fluorescent properties of polymers by influencing conjugation along the polymer chain. nih.gov

Polymer TypeMonomer DerivativeKey Properties Conferred by CarboranePotential Applications
Poly-ether-ketone (PEK)m-Carborane (B99378) dicarboxylic acidEnhanced thermal and oxidative stabilityHigh-temperature resistant materials, Ceramic precursors
Fluorescent PolymersCarborane-containing monomersTuned emission propertiesOptoelectronic devices
Polyesters/Polyamidesm-Carborane dicarboxylic acid/diols/diaminesIncreased hydrophobicity, StabilitySpecialty functional materials

Carborane-Containing Monomers for Controlled Polymerization Techniques (e.g., ATRP, ROMP, RAFT)

Controlled or living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Ring-Opening Metathesis Polymerization (ROMP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow dispersities, and complex architectures. acs.orgscispace.com Monomers derived from this compound can be designed to be compatible with these advanced polymerization methods.

Carborane-containing monomers typically feature a polymerizable group (like a vinyl or norbornene moiety) attached to the carborane cage. nih.gov These monomers have been successfully employed in chain-growth polymerizations to create polymers with carborane units as pendant groups. acs.org Additionally, carborane clusters have been incorporated into initiators or chain transfer agents for living polymerizations, resulting in polymers with a carborane cage at one or both ends of the chain. nih.govacs.org For example, carborane-containing chain transfer agents (CTAs) have been developed for RAFT polymerization, enabling the synthesis of well-defined polymers with a carborane end-group. rsc.org These carborane-terminated polymers can be used as molecular probes or as building blocks for more complex materials. rsc.org

Polymerization TechniqueRole of Carborane DerivativeResulting Polymer ArchitectureReference
ATRP (Atom Transfer Radical Polymerization)Monomer with polymerizable group or carborane-based initiatorPendant carborane groups or terminal carborane group nih.govacs.org
ROMP (Ring-Opening Metathesis Polymerization)Norbornene-functionalized carborane monomerPendant carborane groups nih.govacs.org
RAFT (Reversible Addition-Fragmentation chain-Transfer)Monomer with polymerizable group or carborane-based CTAPendant carborane groups or terminal carborane group nih.govrsc.org

The use of these controlled polymerization methods opens the door to creating sophisticated carborane-containing block copolymers, star polymers, and polymer brushes for a wide range of applications, from drug delivery to advanced electronics. nih.govresearchgate.net

Synthesis of Dendrimers and Multi-branched Architectures utilizing m-Carborane Cores

The unique three-dimensional, icosahedral structure of the m-carborane cage makes it an attractive core for the construction of dendrimers and other multi-branched macromolecules. The derivatization of m-carborane, often starting from or leading to carboxylic acid functionalities, allows for the covalent attachment of dendritic wedges or branched arms, leading to macromolecules with a high density of peripheral groups. These structures are of interest for a variety of applications, including drug delivery and materials science.

Two primary strategies are employed for the synthesis of dendrimers: the divergent and convergent approaches. nih.gov In the divergent method, the dendrimer is grown outwards from a central core, with each successive "generation" of monomers added to the periphery. nih.gov Conversely, the convergent approach involves the synthesis of the dendritic branches (dendrons) first, which are then attached to the central core in the final step. nih.gov

While direct use of this compound as the central core in a divergent synthesis is plausible, a common approach involves modifying the carborane cage to introduce multiple reactive sites. For instance, polyester (B1180765) dendrons have been synthesized and subsequently coupled to a carborane functionalized with a carboxylic acid. nih.gov This convergent approach allows for precise control over the final structure and number of carborane units incorporated.

A key advantage of using m-carborane as a core is the ability to introduce a large number of boron atoms into a single molecule in a well-defined manner. For example, carbosilane dendrimers have been functionalized with carboranes at their periphery. nih.gov Porphyrin-cored dendrimers have also been synthesized with carborane units at the surface, demonstrating the versatility of carboranes in dendritic architecture. nih.gov

The following table summarizes examples of multi-branched architectures incorporating carborane cores, highlighting the synthetic strategies and resulting structures.

Dendrimer TypeCore MoietySynthetic ApproachPeripheral GroupsReference
Polyester DendronCarboraneConvergentPolyester branches nih.gov
Carbosilane DendrimerSilaneDivergentCarborane units nih.gov
Porphyrin-cored DendrimerPorphyrinDivergentCarborane units nih.gov

Application in Supramolecular Polymers and Host-Guest Chemistry

The hydrophobic and electron-donating or -withdrawing nature of the m-carborane cage, depending on the point of substitution, makes this compound and its derivatives valuable components in supramolecular chemistry. These unique properties facilitate their participation in host-guest interactions and the formation of supramolecular polymers.

In host-guest chemistry, the globular and hydrophobic carborane cage can act as an ideal guest, forming stable inclusion complexes with various macrocyclic hosts in aqueous solutions. nih.gov Cyclodextrins (CDs), which have a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for carborane derivatives. The binding affinities of carborane carboxylates with α-, β-, and γ-cyclodextrins have been investigated, with preferential binding often observed with β-CD. nih.gov The strength of these interactions is typically in the millimolar range, indicating stable complex formation. nih.gov

The formation of these host-guest complexes can be utilized to improve the solubility of hydrophobic carborane-containing molecules in aqueous media, which is particularly relevant for biological applications.

The ability of carboranes to form non-covalent interactions also extends to their incorporation into supramolecular polymers. These polymers are formed through reversible, non-covalent interactions such as hydrogen bonding, host-guest interactions, and metal-ligand coordination. The rigid and well-defined structure of the m-carborane unit can impart unique properties to the resulting supramolecular assemblies.

Supramolecular Architectures and Self-Assembled Systems

The distinct structural and electronic properties of this compound and its derivatives make them excellent building blocks for the construction of ordered supramolecular architectures and self-assembled systems.

Design of Self-Assembled Monolayers (SAMs) on Substrates

This compound and its thiolated derivatives are of particular interest for the formation of self-assembled monolayers (SAMs) on various substrates, most notably gold. metu.edu.trescholarship.org The icosahedral shape of the carborane cage leads to SAMs with high stability and fewer defects compared to their alkanethiol counterparts. escholarship.org The rigid structure of the carborane minimizes conformational flexibility, resulting in more ordered and robust monolayers. escholarship.org

The acidity of the carboxylic acid group can be significantly altered when it is part of a SAM compared to its pKa in solution. escholarship.org This shift is attributed to the change in the local dielectric environment, proximity to the substrate, and partial desolvation of the functional group within the confined space of the monolayer. escholarship.orgresearchgate.net

The table below summarizes key findings from studies on SAMs of carboxyl-functionalized m-carboranes.

Carborane DerivativeSubstrateKey FindingsReference
Carboxylic acid functionalized m-carborane-9-thiolGoldForms stable SAMs with altered wetting properties compared to unfunctionalized carboranethiols. metu.edu.tr
Carboxylic acid functionalized m-carborane-1-thiolGoldThe position of the carboxyl group influences the molecular dipole and intermolecular interactions within the SAM. escholarship.orgacs.org
Mixed SAMs of carboranethiols and carboxyl-functionalized carboranethiolsGoldThe composition of the SAM can be controlled by the solution concentration of the components, allowing for tunable surface properties. metu.edu.tr

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Carborane Carboxylates

The rigidity, thermal stability, and well-defined geometry of carborane dicarboxylates make them excellent linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgacs.org m-Carborane-1,7-dicarboxylic acid is a particularly useful building block for these materials. sigmaaldrich.com

In MOFs, the carboxylate groups of the carborane linker coordinate to metal ions or clusters, forming extended, porous networks. rsc.org The bulky and three-dimensional nature of the carborane cage can lead to MOFs with unique topologies and pore environments compared to those constructed from planar organic linkers. researchgate.netnorthwestern.edu The incorporation of carboranes can also enhance the thermal and chemical stability of the resulting MOFs. acs.org

Carborane-based MOFs have shown promise in gas storage and separation applications. acs.org The specific interactions between the carborane units and guest molecules can lead to selective adsorption properties. For example, MOFs constructed from zinc and a carborane dicarboxylate have been investigated for their hydrogen storage capabilities. acs.org

While the use of this compound itself is more suited for modifying MOF properties, the dicarboxylic acid derivative is essential for framework construction. The principles of MOF design and the properties of the resulting materials are directly relevant to the broader class of carborane carboxylates.

Molecular Recognition and Encapsulation Phenomena

The unique electronic and steric properties of the m-carborane cage, functionalized with a carboxylic acid group, enable its participation in molecular recognition and encapsulation events. ijacskros.com The carboxylic acid moiety can engage in specific hydrogen bonding interactions, while the carborane cage itself can participate in hydrophobic and van der Waals interactions. nih.gov

This dual nature allows for the design of receptors that can selectively bind to complementary guest molecules. For instance, the carboxylic acid can act as a recognition site for molecules containing amide or alcohol functional groups, while the carborane provides a hydrophobic pocket.

The encapsulation of guest molecules within carborane-based supramolecular assemblies is another area of interest. The formation of dimers or higher-order aggregates of this compound in solution can create cavities capable of encapsulating small molecules. This phenomenon is driven by a combination of hydrogen bonding between the carboxylic acid groups and hydrophobic interactions between the carborane cages.

Design of Boron Delivery Vehicles and Bio-conjugation Strategies (Chemical Methodologies Focus)

The high boron content of the carborane cage makes this compound a valuable building block for the design of boron delivery agents, particularly for Boron Neutron Capture Therapy (BNCT). nih.govresearchgate.netzzylchem.com BNCT is a binary cancer therapy that requires the selective accumulation of boron-10 (B1234237) in tumor cells. mdpi.com

The carboxylic acid group of this compound provides a convenient attachment point for conjugation to biomolecules that can target tumor cells. nih.gov These biomolecules can include amino acids, peptides, antibodies, and other tumor-targeting ligands. nih.gov The amide bond formation between the carboxylic acid of the carborane and an amine group on the biomolecule is a common and robust conjugation strategy. nih.gov

A modular approach is often employed, where a linker is introduced between the carborane and the biomolecule to optimize the properties of the conjugate, such as solubility and steric accessibility. nih.gov For example, a water-soluble monosaccharide can be incorporated to counteract the hydrophobicity of the carborane cage. nih.gov

The following table outlines various bioconjugation strategies utilizing this compound and its derivatives for the development of boron delivery vehicles.

Biomolecule/Targeting MoietyLinkerConjugation ChemistryResulting ConjugateReference
Galactopyranosyl-modified linkerGlycine or ethylenediamineAmide bond formationTumor-selective carborane-biomolecule conjugate nih.gov
Folic acidAmine-containing linkerAmide bond formationFolic acid-carborane conjugate for targeting folate receptor-positive tumors nih.gov
Amino acidsDirect conjugation or via linkerAmide bond formationCarborane-amino acid conjugates nih.gov

These chemical methodologies focus on the efficient and selective synthesis of carborane-biomolecule conjugates, a critical step in the development of effective boron delivery agents for BNCT. oregonstate.eduresearchgate.net

Chemical Strategies for Conjugating Carboranes to Biomolecules

The conjugation of carboranes, particularly through the functional handle of this compound, to biomolecules is a critical strategy for developing advanced therapeutic and diagnostic agents. The primary chemical approach involves the formation of a stable amide bond between the carboxylic acid group of the carborane and primary amine groups present on biomolecules, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.com

This conjugation is typically not a direct reaction but requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Several effective methods are employed for this activation:

Carbodiimide (B86325) Coupling: This is one of the most common strategies, utilizing reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) often in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). acs.orgnih.gov The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form an amide bond. The addition of NHS or HOBt can improve the efficiency of the reaction by forming a more stable amine-reactive intermediate, which reduces side reactions like the hydrolysis of the O-acylisourea. thermofisher.com This method has been successfully used to conjugate this compound to linkers for subsequent attachment to proteins. acs.org

Conversion to Acid Chloride: A robust alternative involves converting the carboxylic acid into a more reactive carborane acid chloride. rsc.orgnih.gov This can be achieved using reagents like oxalyl chloride and a catalytic amount of dimethylformamide. nih.gov The resulting acid chloride is a versatile intermediate that readily reacts with primary and secondary amines to yield the corresponding carborane amides under mild conditions. rsc.orgnih.gov Notably, some carborane acid chlorides exhibit remarkable stability and can be isolated, stored for months under ambient conditions, and used as needed, which is a significant practical advantage in multi-step syntheses. rsc.orgnih.gov

These strategies enable the covalent attachment of the boron-rich carborane cage to a wide array of biological molecules, including peptides, proteins, and amino acid derivatives, thereby creating hybrid molecules with tailored biological activities. acs.orgnih.gov

Table 1: Common Conjugation Strategies for this compound

StrategyKey ReagentsTarget Functional GroupResulting LinkageKey Advantages
Carbodiimide CouplingEDCI, NHS, HOBt, DIEAPrimary Amines (e.g., Lysine)Amide BondMild reaction conditions, widely used in bioconjugation. thermofisher.comacs.org
Acid Chloride FormationOxalyl Chloride, Thionyl ChloridePrimary & Secondary AminesAmide BondCreates a highly reactive intermediate; some acid chlorides are stable and isolable. rsc.orgnih.gov

Design Principles for Boron-Rich Chemical Entities

The use of this compound as a foundational component in designing boron-rich molecules is guided by several key principles rooted in the unique properties of the carborane cage.

A primary driver is the high boron content of the carborane cluster, which consists of ten boron atoms and two carbon atoms. nih.gov This makes it an exceptionally efficient vehicle for delivering a large number of boron atoms to a specific target, a crucial requirement for applications like Boron Neutron Capture Therapy (BNCT). nih.gov The goal in BNCT is to achieve a therapeutic concentration of ¹⁰B atoms within cancer cells, and conjugating carboranes to tumor-targeting molecules is a direct strategy to meet this need. nih.gov

The carborane cage is also characterized by its three-dimensional structure and σ-aromaticity, which impart exceptional thermal and chemical stability to the molecule. nih.govrsc.org This robustness ensures that the boron cluster remains intact under physiological conditions until it reaches its target. Furthermore, the icosahedral structure of carborane is often viewed as a three-dimensional, non-polar analogue of a benzene (B151609) ring, allowing it to act as a hydrophobic pharmacophore. rsc.org This property can be exploited to enhance binding affinity to biological targets. For instance, carboranes have been used as bioisosteres for organic groups like adamantyl or phenyl rings in drug design to improve properties such as metabolic stability and receptor affinity. nih.gov

Development of Carborane-Based Chemical Probes for Research Purposes

The distinct properties of the m-carborane cage have led to its use in the development of sophisticated chemical probes for biological research. These probes leverage the carborane moiety as a functional tag to investigate and manipulate biological systems.

One application is in the creation of affinity labels . The hydrophobic and rigid nature of the carborane cage allows it to participate in strong binding interactions. For example, polymers terminated with a carborane group, synthesized using carborane-based RAFT agents, have demonstrated strong binding to β-cyclodextrin, showcasing their potential for use in purification and detection strategies. rsc.org

Carboranes also serve as novel hydrophobic tags (HyT) for inducing protein degradation, a technique used in chemical biology to study protein function. When this compound is conjugated to a protein-binding ligand, the resulting molecule can recruit the cellular machinery responsible for protein degradation. It has been shown that conjugating a carborane tag to a protein can induce conformational changes that lead to its degradation via the proteasome pathway. acs.org This makes carborane a valuable tool for targeted protein knockdown studies.

Furthermore, the carborane cage can function as a unique spectroscopic probe . The B-H bonds within the carborane cluster have a characteristic Raman vibrational signal in a region that is typically silent in biological samples. rsc.org This intrinsic property allows the carborane to act as a built-in Raman-active probe, enabling tracking and detection without the need for an additional fluorescent label. This opens up possibilities for advanced imaging and analytical applications in complex biological environments. rsc.org

Role as a Building Block in Complex Organic and Inorganic Hybrid Systems

Synthesis of Carborane-Derived Lipid Esters

This compound serves as a valuable precursor for the synthesis of non-natural, lipid-like molecules through esterification. nih.gov These carborane-derived esters are considered organic-inorganic hybrid constructs, combining the rigid, boron-rich carborane cluster with organic lipid chains. nih.gov The synthesis typically involves a coupling reaction between this compound and a long-chain or structurally complex alcohol.

A common synthetic route involves activating the carboxylic acid, for instance, by converting it to m-carborane-C-carbonyl chloride. semanticscholar.org This activated intermediate readily reacts with various natural alcohols in the presence of a base like pyridine (B92270) to form the desired ester. semanticscholar.org This method has been used to synthesize a range of previously unknown esters derived from natural sources. Another approach utilizes modern coupling reagent strategies to directly form the ester bond between the carborane carboxylic acid and the alcohol. nih.gov

The resulting carboranyl esters often exhibit properties analogous to natural lipids. For example, esters formed from long-chain alcohols have been characterized as having wax-like properties. nih.gov The inherent hydrophobicity of the carborane cage combined with the apolar nature of the alkyl chain defines the lipid-like character of these hybrid molecules. nih.gov

Table 2: Examples of Alcohols Used in Carborane-Derived Lipid Ester Synthesis

Alcohol ClassSpecific ExamplesReference
Terpene AlcoholsMenthol, Borneol semanticscholar.org
SterolsCholesterol, Ergosterol semanticscholar.org
Plant PhenolsEugenol, Thymol semanticscholar.org
Long-Chain AlcoholsNot specified, but result in wax-like esters nih.gov

Integration into Fluorescent and Optoelectronic Materials

The unique electronic properties of the m-carborane cage make it a compelling building block for advanced fluorescent and optoelectronic materials. rsc.org The incorporation of carborane moieties into organic and inorganic frameworks can significantly influence the photophysical properties of the resulting materials. frontiersin.org This is largely attributed to the electron-deficient nature of the boron atoms within the cluster, which can modulate electronic transitions and affect luminescence efficiency. frontiersin.org

When conjugated with fluorescent dyes, such as BODIPY (boron-dipyrromethene), the carborane unit can alter the electronic structure of the chromophore. frontiersin.org For instance, an o-carborane (B102288) substituent acts as a strong electron-withdrawing group, which can tune the emission and absorption characteristics of the dye. frontiersin.org

A particularly interesting application is the use of m-carborane-dicarboxylic acid derivatives as linkers in the construction of lanthanide-based metal-organic frameworks (Ln-MOFs). rsc.org Research comparing a linker with a central m-carborane unit to one with a central phenyl ring revealed significant differences in their photoluminescent properties. While the carborane-based ligand itself showed negligible fluorescence, it acted as an excellent "antenna" for sensitizing the luminescence of Eu³⁺ and Tb³⁺ ions within the MOF. rsc.org On excitation, electron density is transferred from the phenyl rings attached to the carborane towards the carboxylic acid groups, which can then efficiently transfer this energy to the coordinated lanthanide cations. This antenna effect was much less efficient in the analogous phenyl-based system, highlighting the unique role of the 3D carborane cluster in facilitating energy transfer processes crucial for optoelectronic applications like sensing and lighting. rsc.org

Development of Novel Reagents and Solvents for Organic Synthesis

While this compound itself is not typically used as a solvent, it serves as a critical starting material for the development of novel reagents that facilitate organic synthesis. The true utility lies in its conversion to more reactive intermediates, which then act as versatile building blocks.

A key example is the synthesis of the corresponding carborane acid chloride from the carboxylic acid. rsc.orgnih.gov This derivative is a highly valuable reagent. Unlike many organic acid chlorides that are sensitive to moisture, certain carborane acid chlorides show remarkable inertness and can be isolated and stored for extended periods under ambient conditions. rsc.orgnih.gov This stability makes them convenient and reliable reagents for introducing the carborane cage into other molecules.

The primary application of this carborane acid chloride reagent is in the synthesis of amides. It reacts cleanly and efficiently with a wide range of primary and secondary amines under mild conditions to afford carborane amides in high yields. nih.gov These amidation reactions are fundamental in many areas of chemistry, from peptide synthesis to materials science. The development of a stable, storable acid chloride from this compound thus provides synthetic chemists with a practical and potent tool for creating complex, boron-rich structures. rsc.org Preliminary studies also show that this acid chloride can be used for ester formation, further underscoring its potential as a versatile starting material for a variety of C1-substituted carborane derivatives. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity and Unprecedented Transformations in m-Carborane-1-carboxylic Acid Chemistry

The chemistry of m-carborane (B99378) is distinguished by the differing reactivity of its C–H and B–H vertices. The C–H bonds are significantly more acidic than the B–H bonds, allowing for selective deprotonation and functionalization at the carbon atoms. nih.gov However, future research will increasingly focus on unlocking the synthetic potential of the ten B–H vertices. The electron density at the B–H vertices of m-carborane follows the trend B(9,10) >>> B(5,12) > B(4,6,8,11) > B(2,3), indicating that the B(9) and B(10) positions are the most susceptible to electrophilic attack. nih.govmdpi.com This hierarchy presents opportunities for discovering new reactions that can proceed with high regioselectivity under kinetic or thermodynamic control.

A significant emerging area is the exploration of organometallic transformations where the carborane cage is not merely a spectator ligand but an active participant in the reaction. The unique electronic effects of the carborane cage have been shown to stabilize unusual bonding interactions, such as M⋯C–H bonds, where a carbon atom from an ancillary ligand interacts directly with a metal center. rsc.org Future work could explore how the carboxylic acid group on the m-carborane cage influences such interactions, potentially leading to novel catalytic cycles or materials with unique electronic properties. The conversion of these interactions into C–H bond metallization under specific conditions opens a pathway to unprecedented catalytic applications. rsc.org

Furthermore, the transformation of the carboxylic acid group itself into other functionalities, such as amides, esters, or via reduction to amines, serves as a gateway to a vast chemical space. nih.gov While these are known transformations, their application in complex, multi-step syntheses involving subsequent B–H functionalization remains a fertile ground for investigation. The development of orthogonal protection and activation strategies for the carboxylic acid group and the various B–H vertices will be crucial for synthesizing highly complex and functionalized carborane derivatives.

Advanced Synthetic Methodologies for Ultra-Site-Specific Functionalization

A primary challenge and a major future direction in m-carborane chemistry is the achievement of "ultra-site-specific" functionalization, particularly at the boron cage vertices. nih.govmdpi.com While functionalization at the C(1) and C(7) positions is relatively straightforward, selectively modifying a single B–H bond among the ten available sites is a formidable task.

Recent breakthroughs in transition-metal-catalyzed B–H activation offer a promising path forward. For instance, asymmetric Rh(II)-catalyzed insertion of carbenes into the B–H bonds of carboranes has been demonstrated to proceed with excellent site- and enantioselectivity. nih.gov This methodology generates carboranes with a carbon stereocenter directly attached to a cage boron atom. nih.gov Applying and adapting such catalytic systems to this compound is a logical next step. The carboxylic acid moiety could potentially act as a directing group, guiding the catalyst to a specific B–H position and thereby enabling predictable and controlled functionalization.

Another powerful strategy involves a pre-functionalization approach. The synthesis of B-iodinated m-carboranes, such as 9,10-I₂-1,7-closo-C₂B₁₀H₁₀, provides a platform for subsequent site-specific modifications via cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, like the Kumada cross-coupling, have been successfully used to introduce organic branches at the B(9) and B(10) positions of the m-carborane cage. mdpi.com Future research will likely focus on expanding the scope of these cross-coupling reactions to introduce a wider variety of functional groups and on developing methods to selectively functionalize other boron vertices.

Functionalization Site Methodology Selectivity Potential Application
C-H (Cage Carbon)Deprotonation (e.g., with n-BuLi) followed by electrophilic quench nih.govacs.orgHigh (most acidic site)Attachment of linkers, polymers, biomolecules
B-H (Cage Boron)Electrophilic Substitution (e.g., iodination) mdpi.comModerate (prefers B(9,10))Precursor for cross-coupling reactions
B-H (Cage Boron)Transition-Metal Catalyzed C-H Insertion nih.govHigh site- and enantioselectivitySynthesis of chiral carborane derivatives
COOH (Carboxylic Acid)Acyl Chloride/Amide/Ester formation nih.govHigh (standard functional group reactivity)Conjugation, polymer synthesis

This table provides an interactive overview of site-specific functionalization methodologies for the m-carborane scaffold.

Rational Design of Next-Generation Carborane-Based Functional Materials with Tuned Properties

The inherent properties of the m-carborane cage—including its rigid three-dimensional structure, thermal and chemical stability, and hydrophobicity—make it an exceptional building block for functional materials. acs.orgnih.gov this compound, in particular, is a key precursor for creating advanced materials where these properties can be precisely tuned.

A prominent area of research is the incorporation of m-carborane dicarboxylates into Metal-Organic Frameworks (MOFs). unirioja.es These carborane-based MOFs exhibit remarkable water stability, a significant advantage over many traditional MOFs. By rationally designing the ligand structure, researchers can create MOFs with tailored properties. For example, carborane-based MOFs have demonstrated potential as catalysts for addition reactions, with accessible Lewis-acidic sites contributing to high conversion rates. unirioja.es Furthermore, the incorporation of polypyrrole into the channels of a dynamic carborane MOF has been shown to enhance electrical conductivity, leading to improved performance as an electrode material for supercapacitors. unirioja.es

Another exciting frontier is the development of luminescent materials. The m-carborane cage can act as an efficient "antenna" in lanthanide-containing MOFs, absorbing energy and transferring it to the metal centers, resulting in intense luminescence with high quantum yields. unirioja.esrsc.org This effect opens up possibilities for designing novel sensors, displays, and optical devices. The ability to create 3D radially grown macromolecules and dendrimers using the m-carborane cage as a core represents another avenue for designing materials with unique architectures and functionalities, distinct from the 2D growth patterns observed with o-carborane (B102288) cores. nih.govmdpi.com

Material Type Key Carborane Contribution Tuned Property Emerging Application
Metal-Organic Frameworks (MOFs)Structural rigidity, hydrophobicityWater stability, porosity, catalytic activity unirioja.esGas storage, catalysis, energy storage
Luminescent Materials"Antenna effect" for Ln ionsHigh quantum yield, intense emission unirioja.esrsc.orgSensors, optical devices
Macromolecules/Dendrimers3D icosahedral coreControlled 3D architecture nih.govmdpi.comDrug delivery, nanoreactors
Surface ModifiersDefined molecular structure, dipole momentControl of surface work function dntb.gov.uaElectronics, biosensors

This interactive table summarizes the rational design principles for carborane-based functional materials.

Interdisciplinary Research at the Interface of Boron Cluster Chemistry and Other Scientific Disciplines

The unique characteristics of this compound make it an ideal candidate for applications that bridge boron cluster chemistry with other fields, most notably medicinal chemistry and materials science.

In medicine, carboranes are extensively investigated for their potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. nih.govresearchgate.net The high boron content of the carborane cage makes it an excellent carrier for the ¹⁰B isotope. This compound can serve as a versatile synthon to attach the boron-rich cage to tumor-targeting molecules such as amino acids, nucleosides, and lipids, thereby facilitating the selective delivery of boron to cancer cells. nih.gov The abiotic nature of these boron clusters means they are resilient to metabolic degradation, a significant advantage for in vivo applications. nih.gov

In the realm of materials science and electronics, carborane derivatives are being explored for the functionalization of surfaces. Self-assembled monolayers (SAMs) of carborane-containing molecules on gold or germanium surfaces can precisely control the electronic properties of the substrate, such as its work function. dntb.gov.uaacs.org The defined structure and dipole moment of the carborane cage allow for the rational design of surface interfaces for applications in microelectronics, optoelectronics, and biosensing. This interdisciplinary approach combines the synthetic precision of boron chemistry with the device engineering principles of materials science.

Development of Advanced Computational Models for Predictive Chemical Behavior and Material Properties

As the complexity of m-carborane-based systems increases, computational chemistry is becoming an indispensable tool for predicting their behavior and guiding experimental design. walshmedicalmedia.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic distributions, molecular orbitals, and potential energy surfaces of carborane derivatives. scirp.org These calculations provide fundamental insights into chemical stability and reactivity. For example, computational studies have been crucial in explaining the stability of novel metal-carborane interactions and in predicting the regioselectivity of electrophilic substitution on the boron cage by analyzing atomic charges. nih.govrsc.org

The future in this area points towards the development of more sophisticated and predictive models. Molecular dynamics simulations can be used to understand the dynamic behavior of carborane-based materials, such as the conformational changes in dendrimers or the diffusion of guest molecules within carborane-based MOFs. walshmedicalmedia.com

A particularly exciting emerging avenue is the integration of machine learning (ML) with computational screening. researchgate.net Given the vast number of possible functionalized carborane derivatives and their potential combinations in materials like MOFs, high-throughput computational screening can identify promising candidates for specific applications. By training ML algorithms on large datasets generated from these screenings, it will become possible to rapidly predict the properties of new, unsynthesized this compound derivatives and the materials derived from them. This data-driven approach will accelerate the discovery and optimization of next-generation carborane-based technologies, moving the field from trial-and-error experimentation to rational, predictive design. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.